Thieno[3,4-b]thiophen-2-yl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6O2S2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
thieno[2,3-c]thiophen-2-yl acetate |
InChI |
InChI=1S/C8H6O2S2/c1-5(9)10-8-2-6-3-11-4-7(6)12-8/h2-4H,1H3 |
InChI Key |
MSNSBRVDFLGBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CSC=C2S1 |
Origin of Product |
United States |
Electronic Structure and Optoelectronic Properties of Thieno 3,4 B Thiophen 2 Yl Acetate Systems
Theoretical and Experimental Probing of Electronic Levels (HOMO-LUMO)
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental parameters that govern the electronic behavior of organic semiconductor materials. The energy levels of these orbitals and the resulting band gap are critical in determining the material's charge injection/extraction efficiency and its potential applicability in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Influence of the Acetate (B1210297) Group on Frontier Molecular Orbitals
The acetate group, being an ester, is generally considered to be an electron-withdrawing group. When attached to the thieno[3,4-b]thiophene (B1596311) core, it is expected to influence the distribution and energy levels of the frontier molecular orbitals. Theoretical studies on related TbT derivatives have shown that the introduction of electron-withdrawing substituents can lead to a stabilization of both the HOMO and LUMO levels, effectively lowering their energies. umass.edu
In the case of Thieno[3,4-b]thiophen-2-yl acetate, the electron-withdrawing nature of the acetate group is anticipated to pull electron density from the π-conjugated TbT system. This would result in a lowering of the HOMO energy level, which can be beneficial for achieving higher open-circuit voltages in photovoltaic applications. nih.gov Simultaneously, the LUMO energy level is also expected to be lowered, a common effect observed with electron-accepting moieties on conjugated systems. umass.edu The precise magnitude of this influence would depend on the extent of electronic communication between the acetate group and the TbT core.
Tuning of Energy Band Gaps through Acetate Substitution
The energy band gap (Eg), the difference between the LUMO and HOMO energy levels, is a key parameter that dictates the optical absorption properties of a material. The introduction of substituents is a well-established strategy for tuning the band gap of conjugated polymers and small molecules. nih.govmanchester.ac.uk
For this compound, the electron-withdrawing character of the acetate group is expected to have a notable impact on the band gap. While both HOMO and LUMO levels are lowered, the extent of this shift is not necessarily equal. In many donor-acceptor systems, the LUMO level is often more significantly affected by electron-withdrawing substituents than the HOMO level. mdpi.com This differential stabilization can lead to a reduction in the energy band gap. A study on a related molecule, 2-ethylhexyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate, demonstrated that the presence of an ester group contributes to a low optical band gap. nih.gov It is therefore reasonable to infer that the acetate substitution on the TbT core would also contribute to a narrowing of the band gap, pushing the absorption onset to longer wavelengths.
Modulation of Quinoidal Resonance Effects by Acetate Functionalization
The thieno[3,4-b]thiophene system is characterized by a significant contribution from a quinoidal resonance structure, which is a key factor in its low intrinsic band gap and tunable electronic properties. acs.org This quinoidal character arises from the fusion of an aromatic thiophene (B33073) ring with a pro-aromatic (quinoidal) thiophene ring. acs.org The degree of quinoidal character can be modulated by the introduction of substituents.
The acetate group, with its electron-withdrawing nature, is expected to enhance the quinoidal character of the this compound molecule. By pulling electron density from the ring system, the acetate group can further stabilize the quinoidal resonance form, where there is a greater degree of bond length alternation compared to the aromatic form. This enhanced quinoidal character is directly linked to a smaller energy gap between the ground and excited states, which in turn leads to a bathochromic (red) shift in the material's absorption spectrum. acs.org The strategic placement of electron-withdrawing groups is a known method to amplify this effect in TbT-based materials. umass.edu
Photophysical Characterization
The photophysical properties of a material, including its absorption and emission of light, are direct consequences of its electronic structure. The characterization of these properties is crucial for understanding the potential of this compound in light-harvesting or light-emitting applications.
Optical Absorption Characteristics (UV-Vis-NIR Spectroscopy)
The optical absorption spectrum of this compound is anticipated to be dominated by π-π* transitions within the conjugated TbT framework. Given the expected narrowing of the band gap due to the acetate substitution, the absorption maximum (λmax) is likely to be in the visible region of the electromagnetic spectrum.
| Compound Family | Substitution Pattern | Reported Absorption Maxima (λmax) | Key Observation |
| Thieno[3,4-b]thiophene Copolymers | Phenyl ester pendants | Varies with co-monomer | Strong absorption in the visible region. |
| Thieno[3,4-b]thiophene-based Donors | D-A-Q-D-A architecture with ester group | ~1.60 eV optical band gap in thin film | Low bandgap attributed to the quinoidal TbT core and acceptor groups. nih.gov |
Photoluminescence Properties and Quantum Yields
Photoluminescence is the emission of light from a molecule after it has absorbed photons. The efficiency of this process is quantified by the photoluminescence quantum yield (ΦPL), which is the ratio of photons emitted to photons absorbed. The emission wavelength and quantum yield are critical parameters for applications in organic light-emitting diodes (OLEDs).
The photoluminescence of thieno[3,4-b]thiophene derivatives can be tuned across the visible spectrum by modifying the substituents. acs.org The introduction of an acetate group in this compound is expected to influence its emission properties. The emission maximum will likely be red-shifted compared to the unsubstituted TbT core, consistent with a smaller energy gap.
The quantum yield of TbT-based molecules can vary significantly depending on their structure. Some TbT-based fluorophores have been reported to exhibit high fluorescence quantum yields, approaching 100% in certain cases. acs.org However, the presence of electron-withdrawing groups can sometimes lead to fluorescence quenching through various non-radiative decay pathways. Therefore, the experimental determination of the photoluminescence quantum yield of this compound is essential to assess its potential as an emissive material.
| Compound Family | Substitution/Structure | Reported Photoluminescence Properties |
| Diarylated thieno[3,4-b]thiophenes (TbT-Fluors) | Varied aryl groups | Full-color-tunable emissions with high ΦPL (up to 99%). acs.org |
| Quinoidal TbT-based molecules | Extended π-systems | Near-infrared fluorescence with quantum yields up to 53.1%. acs.org |
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of thieno[3,4-b]thiophene systems are fundamental to their application in electronic devices. The introduction of functional groups, such as an acetate moiety, can significantly modulate these properties. This section explores the electrochemical behavior of such systems, with a focus on their oxidation and reduction potentials as determined by cyclic voltammetry and the stability of their redox states.
Cyclic Voltammetry Studies for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the context of thieno[3,4-b]thiophene derivatives, CV provides crucial information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are directly related to their oxidation and reduction potentials, respectively.
For instance, studies on poly(thieno[3,4-b]thiophene) (pT34bT) thin films have shown an oxidation peak at approximately -0.07 V and a reduction dip around -0.43 V (versus Ag/Ag⁺) in a 0.1 M LiClO₄/acetonitrile electrolyte. acs.org The introduction of various functional groups can shift these potentials. Electron-donating groups typically lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups tend to increase the oxidation potential.
In a study of a thieno[3,4-b]thiophene-based non-fullerene electron acceptor, ATT-1, which incorporates electron-withdrawing rhodanine (B49660) moieties, the HOMO and LUMO energy levels were estimated from cyclic voltammetry to be -5.50 eV and -3.63 eV, respectively. acs.org Another investigation on D-π-A dyes with a thieno[3,4-b]thiophene bridge reported ground-state oxidation potentials ranging from +1.08 to +1.09 V versus NHE. nih.gov These examples highlight the significant impact of substituents on the redox properties of the thieno[3,4-b]thiophene core.
The expected effect of the 2-acetate (B119210) group on the thieno[3,4-b]thiophene core would be a slight anodic shift in the oxidation potential compared to the unsubstituted parent compound, making it slightly more difficult to oxidize. Conversely, the reduction potential might be cathodically shifted, making it slightly easier to reduce.
To illustrate the range of electrochemical properties observed in functionalized thieno[3,4-b]thiophene systems, the following interactive table summarizes data from various derivatives.
| Compound/System | Onset Oxidation Potential (E_ox) | Onset Reduction Potential (E_red) | HOMO Level (eV) | LUMO Level (eV) | Reference Electrode |
| Poly(thieno[3,4-b]thiophene) (pT34bT) | ~ -0.07 V (peak) | ~ -0.43 V (peak) | - | - | Ag/Ag⁺ |
| ATT-1 | - | - | -5.50 | -3.63 | Fc/Fc⁺ |
| TPA-3,4-TT dyes | +1.08 to +1.09 V | - | - | - | NHE |
| NITI | - | - | -5.68 | -3.84 | Fc/Fc⁺ |
Note: The data presented is for related thieno[3,4-b]thiophene derivatives and not for this compound itself. The potentials and energy levels are highly dependent on the specific functional groups, experimental conditions, and reference electrodes used.
Stability of Redox States in Functionalized Thieno[3,4-b]thiophenes
The stability of the charged species (radical cations and anions) formed during redox processes is a critical factor for the performance and longevity of organic electronic devices. For thieno[3,4-b]thiophene-based materials, the stability of their oxidized (p-doped) and reduced (n-doped) states is of paramount importance.
The inherent structure of the thieno[3,4-b]thiophene core contributes to the stability of its redox states. The fused ring system allows for effective delocalization of the charge upon oxidation or reduction, which stabilizes the resulting radical ions. The electrical and optical properties of conducting polymers like poly(thieno[3,4-b]thiophene) can be tuned via their redox state. nih.gov
Functionalization of the thieno[3,4-b]thiophene core can further influence the stability of these redox states. The introduction of an acetate group at the 2-position is expected to have a moderate impact on the stability of the cation radical formed upon oxidation. The electron-withdrawing nature of the acetyl group could slightly destabilize the positive charge on the thiophene ring system through inductive effects. However, the resonance effects could play a counteracting role.
Polymerization of Thieno 3,4 B Thiophen 2 Yl Acetate Monomers and Their Copolymers
Electropolymerization Techniques for Thin Film Fabrication
Electropolymerization is a versatile and widely used method for the fabrication of thin polymer films directly onto an electrode surface. This technique offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current, and deposition time.
For thieno[3,2-b]thiophene (B52689) (TT), a related isomer, electropolymerization has been shown to produce polymer films with interesting properties. nih.gov The process involves the repeated scanning of the potential, leading to the deposition of the polymer on the electrode surface, which is evidenced by an increase in the oxidation and reduction peaks in the cyclic voltammogram. nih.gov For instance, the electropolymerization of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) shows a monomer oxidation potential starting at 1.40 V, which shifts to 0.84 V for the polymer, indicating successful polymerization. nih.gov The resulting polymer films can be characterized by spectroelectrochemical measurements to investigate their optical variations upon doping. nih.gov
Control over Polymer Nanostructures (e.g., Nanotubes)
A key advantage of electropolymerization is the ability to control the nanostructure of the resulting polymer films. By adjusting the deposition method, such as using galvanostatic or pulse potentiostatic techniques, it is possible to create porous nanostructures without the need for a template. nih.gov
Studies on thieno[3,2-b]thiophene have demonstrated that galvanostatic deposition can lead to the formation of nanoseeds, which then evolve into larger microcapsules and hollow spheres. nih.gov In contrast, pulse deposition tends to favor the growth of existing structures, resulting in surfaces composed of nanodomes and nanospheres. nih.gov The formation of these varied nanostructures is directly linked to the in-situ release of gas from trace amounts of water during the electropolymerization process, a phenomenon highly dependent on the chosen electrochemical method. nih.gov This control over morphology is crucial for applications where surface area and porosity are important factors.
Chemical Polymerization Strategies
Chemical polymerization methods provide alternative routes to synthesize poly(thieno[3,4-b]thiophene) derivatives, often allowing for larger-scale production and different polymer architectures compared to electropolymerization.
Oxidative Polymerization Methods
Oxidative polymerization is a common chemical method for synthesizing conjugated polymers. This technique typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to induce the coupling of monomer units. For example, a solution of 3,4-didodecyl-thieno[2,3-b]thiophene can be polymerized by adding it to a solution of ferric chloride in chloroform. google.com The reaction is stirred for an extended period, and the resulting polymer is then precipitated, filtered, and washed. google.com
Grignard Metathesis (GRIM) Polymerization for Controlled Architectures
Grignard Metathesis (GRIM) polymerization is a powerful tool for the synthesis of well-defined, regioregular conjugated polymers. This method offers control over the polymer's molecular weight and architecture. A general approach for a related thieno[2,3-b]thiophene (B1266192) derivative involves the lithiation of a bromo-functionalized monomer at the 5-position using a strong base like lithium diisopropylamide (LDA). google.com This lithiated species is then converted to an organozinc reagent by treatment with anhydrous zinc chloride. The in-situ polymerization is subsequently initiated by the addition of a bidentate nickel catalyst. google.com
Structure-Property Relationships in Poly(Thieno[3,4-b]thiophen-2-yl Acetate) and Related Copolymers
The relationship between the chemical structure of thieno[3,4-b]thiophene-based polymers and their resulting properties is a critical aspect of materials design. The unique quinoidal resonance effect of the thieno[3,4-b]thiophene (B1596311) (TbT) moiety plays a powerful role in modulating the electronic structure of these materials. acs.org
Copolymerization of TbT derivatives with other monomers allows for the fine-tuning of the polymer's properties. For example, copolymers of TbT derivatives with 1,2-bis(3-tetradecylthiophen-2-yl)ethene (TVT) have been synthesized, showing good orientation and charge mobility. rsc.org The introduction of fluorine atoms into the polymer backbone can lead to more disordered stacking and consequently lower hole mobility. rsc.org Despite this, these fluorinated polymers can still exhibit good thermoelectric performance, suggesting that less ordered stacking can have a higher tolerance for dopants. rsc.org
The position of the linking units on the thieno[3,2-b]thiophene core in copolymers also significantly impacts the material's properties. Changing the linker positions from a 3,6-isomer to a 2,5-isomer can lead to a broadened absorption spectrum and an elevated highest occupied molecular orbital (HOMO) energy level due to a reduced twist angle in the polymer backbone. researchgate.net This modification can result in enhanced power conversion efficiencies in polymer solar cells, primarily due to higher short-circuit current densities and fill factors. researchgate.net
Furthermore, the choice of donor and acceptor units in donor-acceptor (D-A) type copolymers containing a thieno[3,2-b]thiophene unit influences their electrochemical properties. For instance, two D-A polymers, PTPP and PTPTD, were synthesized using thieno[3,2-b]thiophene as the donor. mdpi.com PTPTD exhibited a higher reversible specific capacity and better rate performance as an anode material for lithium-ion batteries compared to PTPP. mdpi.com This improved performance was attributed to PTPTD's significantly higher HOMO energy level and smaller bandgap. mdpi.com
Theoretical calculations combined with experimental data are crucial for understanding these structure-property relationships. For instance, calculations of the electronic structure of disordered conducting polymers containing thieno[3,2-b]thiophene have shown that the localization length of orbitals near the band gap is relatively small, indicating that orbital localization is not significantly affected by the polymer length. bohrium.com These studies also reveal that inter-chain excitonic couplings are generally small, suggesting that charge transport across chains occurs via incoherent hopping, with excitons primarily moving along the polymer chain. bohrium.com
Impact of Monomer Structure and Side-Chain Engineering on Polymer Properties
The characteristics of polymers derived from thieno[3,4-b]thiophene are profoundly influenced by the monomer's molecular architecture, particularly through the engineering of its side-chains. While specific data on poly(this compound) is limited, extensive research on analogous thieno[3,4-b]thiophene-based polymers with various ester and other functional side-chains provides significant insights into how these modifications can be used to tailor polymer properties for specific applications.
Side-chain engineering is a critical strategy for modulating the electronic structure, morphology, and ultimately, the performance of thieno[3,4-b]thiophene-based materials in optoelectronic devices. acs.org The introduction of different functional groups allows for the fine-tuning of properties such as solubility, solid-state packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. umass.edu
For instance, a study on copolymers of dithienylbenzodithiophene with thieno[3,4-b]thiophene acceptors bearing different side-chains (octyl, phenyl, perfluorooctyl, and perfluorophenyl) demonstrated that strongly electron-withdrawing groups like perfluoroalkyl and perfluorophenyl significantly lower both HOMO and LUMO energy levels. umass.edu This ability to tune energy levels is crucial for optimizing the interface with other materials in devices like organic photovoltaics. acs.org
In a study more directly analogous to the acetate (B1210297) derivative, a series of copolymers were synthesized using 4,6-dibromo-thieno[3,4-b]thiophene-2-carboxylate monomers with different phenyl ester pendants. The nature of the substituent on the phenyl ester group was found to systematically tune the HOMO energy level of the resulting polymers. This highlights the sensitivity of the electronic properties of the polymer backbone to the specific ester group attached. amazonaws.comacs.org
The following table summarizes the properties of copolymers of 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate with a benzodithiophene derivative (BDTb), illustrating the effect of different phenyl ester side-chains.
Table 1: Properties of Thieno[3,4-b]thiophene-based Copolymers with Phenyl Ester Side-Chains
| Polymer | Pendant Group on Phenyl Ester | Number-Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) | HOMO Level (eV) |
|---|---|---|---|---|
| PTT1BDTb | 4-Trifluoromethylphenyl | 19,000 | 2.3 | -5.32 |
| PTT2BDTb | 4-Fluorophenyl | 21,000 | 2.2 | -5.25 |
| PTT3BDTb | Phenyl | 23,000 | 2.1 | -5.23 |
| PTT4BDTb | 4-Methoxyphenyl | 25,000 | 2.0 | -5.18 |
| PTT5BDTb | n-Octyl | 28,000 | 1.9 | -5.15 |
Data sourced from a study on copolymers of thieno[3,4-b]thiophene with substituted phenyl ester pendants. amazonaws.com
The data clearly indicates that the electronic nature of the substituent on the phenyl ester side-chain has a direct and predictable impact on the HOMO energy level of the polymer. Electron-withdrawing groups like trifluoromethyl lead to a lower HOMO level, while electron-donating groups like methoxy (B1213986) result in a higher HOMO level. While a direct acetyl group is not included, its electronic influence would similarly affect the polymer's energy levels. The side-chain also influences the polymer's molecular weight and processability.
Influence of Polymerization Method on Molecular Weight and Distribution
The choice of polymerization method is a critical factor that dictates the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound) and its copolymers. These parameters, in turn, have a significant impact on the material's processability, morphology, and electronic properties.
Common methods for synthesizing polythiophenes and their derivatives include chemical oxidative polymerization, electrochemical polymerization, and vapor phase polymerization (VPP). nih.govnih.gov
Chemical Oxidative Polymerization: This is a widely used method for synthesizing polythiophenes, often employing oxidants like iron(III) chloride (FeCl₃). nih.gov The reaction conditions, such as the order of reagent addition and the solvent system, can have a substantial effect on the resulting molecular weight and yield. For instance, in the synthesis of some ether-substituted polythiophenes, a "standard addition" method, where the oxidant is added to the monomer solution, was found to produce higher molecular weight polymers compared to the "reverse addition" method. nih.gov This suggests that for a given monomer like this compound, optimization of the polymerization protocol is crucial for achieving desired polymer characteristics.
Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer on an electrode surface, leading to the formation of a polymer film. nih.govnih.gov The properties of the resulting polymer, including its morphology and conductivity, are influenced by parameters such as the applied potential, the solvent-electrolyte system, and the monomer concentration. nih.govnih.gov While this method is effective for creating thin films directly on conductive substrates, controlling the molecular weight and obtaining soluble polymers for solution processing can be challenging.
Vapor Phase Polymerization (VPP): VPP is a versatile method for producing high-quality, homogeneous thin films of conducting polymers on various substrates. nih.govdiva-portal.orgrsc.org In this process, a substrate coated with an oxidant is exposed to the monomer in the vapor phase. nih.gov Studies on the VPP of poly(thieno[3,4-b]thiophene):tosylate have shown that the polymerization conditions, including temperature, time, and oxidant concentration, can be systematically tuned to optimize properties like electrical conductivity and film thickness. nih.govrsc.org For example, an optimal vaporization temperature was found to yield the highest conductivity, indicating the importance of controlling the polymerization kinetics. nih.gov
The following table illustrates the effect of polymerization time and oxidant concentration on the conductivity and thickness of VPP-deposited poly(thieno[3,4-b]thiophene):tosylate films, providing insight into the level of control achievable with this method.
Table 2: Effect of VPP Conditions on Poly(thieno[3,4-b]thiophene):tosylate Film Properties
| Polymerization Time (min) | Oxidant Concentration (wt%) | Conductivity (S/cm) | Film Thickness (nm) |
|---|---|---|---|
| 15 | 8 | ~400 | ~100 |
| 12 | ~750 | ~150 | |
| 14 | ~650 | ~180 | |
| 30 | 8 | ~350 | ~120 |
| 12 | ~470 | ~160 | |
| 14 | ~550 | ~190 |
Data adapted from a study on the vapor phase polymerization of poly(thieno[3,4-b]thiophene):tosylate. rsc.org
Advanced Characterization Techniques for Thieno 3,4 B Thiophen 2 Yl Acetate Systems
Spectroelectrochemical Measurements for In-situ Optical Changes
Spectroelectrochemistry is a powerful technique used to monitor the optical changes of a material in real-time as its electrochemical potential is varied. For conducting polymers derived from thieno[3,4-b]thiophene (B1596311), this method provides critical insights into the electronic transitions between their neutral and doped (oxidized or reduced) states.
In a study on poly(thieno[3,4-b]thiophene):tosylate (pT34bT:Tos) films, spectroelectrochemistry revealed significant changes in the material's absorption spectrum upon electrochemical reduction. ekb.eg In its doped state, the polymer exhibits broad absorption in the infrared region. As the potential is applied to switch it to its neutral state, this absorption decreases, making the film more transparent in the visible spectrum. rsc.org Concurrently, a distinct absorption peak emerges in the near-infrared (NIR) region, corresponding to the low-bandgap energy of the neutral polymer. ekb.egrsc.org This behavior is characteristic of low-bandgap conducting polymers and is crucial for their application in electrochromic devices, where tuning the color and transparency is desired. rsc.org
Table 1: Spectroelectrochemical Properties of pT34bT:Tos Film
| Electrochemical State | Key Optical Feature | Wavelength |
|---|---|---|
| Doped (Oxidized) | Wide infrared absorption | > 2000 nm ekb.eg |
Microscopic Analysis of Film Morphology (e.g., Atomic Force Microscopy)
The performance of organic electronic devices is not only dependent on the intrinsic properties of the material but also heavily influenced by the morphology of the thin film. Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the three-dimensional surface topography at the nanoscale, providing quantitative data on features like surface roughness. chemscene.com
For films of poly(thieno[3,4-b]thiophene) (pT34bT) created by vapor phase polymerization (VPP), AFM has been used to optimize the deposition process. ekb.eg The surface morphology, particularly the smoothness of the film, is critical for achieving high electrical conductivity. Studies have shown that the polymerization temperature significantly impacts the film's roughness. Films polymerized at 60 °C were found to be smoother than those produced at 50 °C or 70 °C. ekb.eg This optimal temperature yields films with higher conductivity, demonstrating the direct link between morphology and electronic performance. ekb.eg
Table 2: Influence of Polymerization Temperature on pT34bT:Tos Film Roughness
| Polymerization Temperature (°C) | Root Mean Square Roughness (Rq) |
|---|---|
| 50 | 4.6 nm ekb.eg |
| 60 | 3.4 nm ekb.eg |
X-ray Diffraction for Crystalline Structure and Packing
X-ray diffraction (XRD) techniques, such as grazing incidence wide-angle X-ray scattering (GIWAXS), are essential for elucidating the crystalline structure and molecular packing of thieno[3,4-b]thiophene-based materials in thin films. The arrangement of molecules, including their orientation relative to the substrate and the intermolecular distances, governs charge transport efficiency.
GIWAXS analysis of n-type quinoidal semiconductors based on the thieno[3,4-b]thiophene (TbT) framework has shown that these molecules tend to adopt an "edge-on" orientation, where the plane of the molecule is perpendicular to the substrate. umass.edu This orientation is highly favorable for charge transport in field-effect transistors. The analysis also reveals close π-π stacking distances of approximately 3.35 Å, indicating strong intermolecular electronic coupling which facilitates efficient electron mobility. umass.edu The ability to form well-ordered, closely packed structures is a key advantage of the rigid and planar TbT building block. acs.org
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
For Thieno[3,4-b]thiophen-2-yl acetate (B1210297), while specific experimental NMR spectra are not widely available in published literature, the expected structure can be confirmed by this method. NMR analysis of related thieno[3,4-b]thiophene derivatives is routinely used to verify their synthesis and purity. umass.eduresearchgate.net For instance, in the synthesis of various thieno[3,4-b]thiophene acceptors, ¹H and ¹³C NMR are the primary methods for confirming the successful attachment of different functional groups to the core structure. umass.edu
Table 3: Basic Properties of Thieno[3,4-b]thiophen-2-yl acetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823323-50-7 | chemscene.com |
| Molecular Formula | C₈H₆O₂S₂ | chemscene.com |
Mass Spectrometry for Molecular Structure Confirmation and Polymer Characterization
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. It serves as a primary method for confirming the identity of newly synthesized compounds.
For this compound, its molecular weight of 198.26 g/mol can be definitively confirmed using MS. chemscene.com In the broader context of thieno[3,4-b]thiophene chemistry, various MS techniques are employed. For example, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) have been used to confirm the masses of different synthesized thieno[3,4-b]thiophene derivatives. umass.educonicet.gov.ar
Furthermore, MS techniques are adapted for the characterization of polymers. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectroscopy, for instance, is used to analyze oligomers and polymers, providing information on their molecular weight distribution. This technique has been successfully applied to characterize derivatives of the related thieno[3,2-b]thiophene (B52689) isomer, confirming the successful synthesis of these materials for organic semiconductor applications. nih.gov
Computational Chemistry and Theoretical Investigations of Thieno 3,4 B Thiophen 2 Yl Acetate
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to determine the electronic structure and ground-state properties of molecules. By calculating the electron density, DFT provides a basis for understanding molecular geometry, energy levels, and reactivity.
Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Thieno[3,4-b]thiophen-2-yl acetate (B1210297), this process would involve determining key bond lengths, bond angles, and dihedral (torsional) angles.
Based on studies of the parent TbT, the fused bicyclic thieno[3,4-b]thiophene (B1596311) core is expected to be highly planar. diva-portal.org This planarity is crucial for effective π-conjugation along the molecular backbone, a desirable trait for organic electronic materials. The primary conformational variable for Thieno[3,4-b]thiophen-2-yl acetate would be the orientation of the acetate substituent relative to the fused ring system. DFT calculations would identify the most stable conformer by analyzing the rotational energy barrier around the C-O single bond of the ester group. While specific optimized structural parameters for the acetate derivative are not published, analysis of related thiophene (B33073) derivatives suggests that the planarity of the core ring structure is largely maintained. d-nb.infomdpi.com
DFT is widely used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining the electronic and optical properties of a material. The HOMO level relates to the electron-donating ability (ionization potential), while the LUMO level relates to the electron-accepting ability (electron affinity). The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial parameter that approximates the energy required for electronic excitation and influences the material's color and conductivity.
For the thieno[3,4-b]thiophene system, the HOMO-LUMO gap is known to be tunable through chemical modification. researchgate.net The introduction of the acetate group (-OAc) at the 2-position, being a weakly electron-donating or -withdrawing group depending on its resonance and inductive effects, would be expected to modulate the electronic energy levels compared to the unsubstituted TbT. Theoretical calculations on various TbT derivatives show that substituents significantly alter these energy levels. For instance, strongly electron-withdrawing groups are known to lower both HOMO and LUMO levels. umass.edu
The table below presents calculated HOMO, LUMO, and band gap values for several thieno[3,4-b]thiophene-based molecules to illustrate the impact of different functional groups.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) | Reference |
|---|---|---|---|---|
| STB-n (2-alkylthieno[3,4-b]thiophene donor) | -5.09 | -3.50 | 1.59 | acs.org |
| DTIP-i | -5.10 | -3.58 | 1.52 | acs.org |
| DTIP-o | -5.13 | -3.49 | 1.64 | acs.org |
| OTTO (Quinoidal Oligomer) | -5.62 | -3.97 | 1.65 | nih.gov |
| O2TTO (Quinoidal Oligomer) | -5.33 | -3.98 | 1.35 | nih.gov |
| O4TTO (Quinoidal Oligomer) | -5.00 | -4.01 | 0.99 | nih.gov |
| TTBM (Thieno[3,2-b]thiophene derivative) | -6.01 | -2.86 | 3.15 | dergipark.org.tr |
The thieno[3,4-b]thiophene system possesses a unique electronic structure where one of the fused thiophene rings is proaromatic, meaning it can readily adopt a quinoidal form to enhance the aromaticity of the other ring. acs.orgnih.gov This balance between aromatic and quinoidal resonance structures is a defining feature that leads to low band gaps. diva-portal.org
A computational analysis of this compound would quantify this characteristic. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations are used to assess the aromaticity of the rings. A NICS calculation within the center of each ring would likely show a more negative value (indicating aromaticity) for the thiophene ring not bearing the acetate group and a less negative or positive value (indicating anti-aromatic or non-aromatic character) for the other ring, which adopts more quinoidal character. Additionally, an analysis of the bond length alternation (BLA)—the difference in length between adjacent carbon-carbon bonds in the π-system—would be performed. A lower BLA value suggests more aromatic character, while a higher BLA indicates a more quinoidal, polyene-like structure. Such studies on related molecules have confirmed that the TbT unit is powerful for developing low-bandgap materials by stabilizing a quinoidal electronic structure. acs.orgnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra
Time-Dependent DFT (TD-DFT) is the workhorse method for studying the excited states of molecules. It is used to predict electronic absorption spectra by calculating the energies of vertical excitations from the ground state and their corresponding oscillator strengths (intensities). mdpi.comcnr.it
For this compound, a TD-DFT calculation would predict its UV-Visible absorption spectrum. The primary electronic transition would likely be a π→π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The calculated wavelength of maximum absorption (λmax) is a key output. Studies on related TbT-based quinoidal oligomers show that as the conjugation length increases, the main absorption band shifts significantly to longer wavelengths (a bathochromic shift), moving from the visible into the near-infrared (NIR) region. nih.gov The position of the acetate group and its electronic influence would fine-tune the absorption characteristics of the monomer.
The table below shows calculated absorption maxima for related thieno[3,4-b]thiophene systems, demonstrating the tunability of their optical properties.
| Compound System | Method | Calculated λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| QBTTs (Quinoidal) | TD-DFT B3LYP/6-31G** | ~600-700 | - | acs.org |
| O2TTO (Quinoidal Oligomer) | TD-DFT | ~800 | HOMO→LUMO | nih.gov |
| O4TTO (Quinoidal Oligomer) | TD-DFT | >1000 | HOMO→LUMO | nih.gov |
| TTBM (Thieno[3,2-b]thiophene derivative) | TD-DFT B3LYP/6-311G(d,p) | 432 | HOMO→LUMO | dergipark.org.tr |
Molecular Dynamics Simulations for Understanding Structural Disorder and Exciton (B1674681) Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For organic electronic materials, MD simulations are invaluable for understanding how molecular packing, structural disorder, and thermal fluctuations in the solid state affect bulk properties.
While no MD simulation studies have been published specifically for this compound, this technique could be applied to model its behavior in a condensed phase (e.g., a thin film). Such a simulation would provide insight into intermolecular interactions, such as π–π stacking between the planar TbT cores, which are critical for charge transport. Furthermore, MD can be combined with quantum chemistry methods (QM/MM) to study exciton dynamics, modeling how photo-generated excited states move through the material. For instance, MD simulations on thiophene carboxamide derivatives have been used to assert the stability of ligand-protein complexes. mdpi.com
Mechanistic Studies of Reaction Pathways and Polymerization Initiation
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate its reactivity and the initial steps of its polymerization. The acetate group can sometimes act as a leaving group in certain polymerization reactions.
DFT calculations can be used to model the transition states and reaction energy profiles for polymerization initiation. For example, in electropolymerization, the mechanism typically involves the initial oxidation of the monomer to form a radical cation. researchgate.net Computational modeling can determine the oxidation potential and the sites of highest spin density on the radical cation, which indicate where subsequent coupling reactions are most likely to occur. Studies on the polymerization of TbT monomers have shown that they can be polymerized through various methods, including electrochemical and vapor phase polymerization, to form low bandgap conductive polymers. diva-portal.orgresearchgate.net A theoretical study on this compound would clarify its propensity to polymerize and the most favorable reaction pathway.
Applications of Thieno 3,4 B Thiophen 2 Yl Acetate Derivatives in Organic Electronics
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
The thieno[3,4-b]thiophene (B1596311) (TbT) moiety has been instrumental in the design of low band-gap (LBG) polymers and small molecules for OPVs, demonstrating its versatility as a building block for both electron donor and acceptor materials. beilstein-archives.org
Thieno[3,4-b]thiophene derivatives have been successfully engineered to function as both electron-donating and electron-accepting components in the active layer of organic solar cells.
As electron donors , polymers incorporating the TbT unit have achieved significant success. By copolymerizing a planar benzodithiophene unit with thieno[3,4-b]thiophene, a low band-gap polymer, PBDPTT-C, was synthesized. This material exhibited a low-lying Highest Occupied Molecular Orbital (HOMO) level, leading to a high open-circuit voltage (Voc) of 0.8 V and a promising power conversion efficiency (PCE) of 5.2%. researchgate.net Further research into small-molecule donors has also yielded impressive results. A new class of small-molecule donors (STB-n) was developed by linking a weakly electron-donating benzo[1,2-b:4,5-b’]dithiophene core and a strongly electron-accepting rhodanine (B49660) group with an electron-rich 2-alkylthieno[3,4-b]thiophene. beilstein-archives.org Fine-tuning of the alkyl side chains resulted in the STB-3 donor, which achieved a high PCE of 9.26% with a Voc of 0.93 V when blended with a fullerene acceptor. beilstein-archives.org Another small molecule donor, STB-4, which features a more extended π-conjugated dithienobenzodithiophene core, reached a PCE of 8.17%. nih.govrsc.org
As electron acceptors , thieno[3,4-b]thiophene derivatives provide a high-performance alternative to traditional fullerene-based materials. A notable non-fullerene acceptor, ATT-1, was designed with a TbT base, exhibiting a planar structure and broad absorption. nih.govnih.gov When paired with the polymer donor PTB7-Th, bulk-heterojunction solar cells delivered PCEs up to 10.07%. nih.govnih.gov Another innovative acceptor, NITI, which incorporates a twisted 14-π-electron indenoindene (B15069699) core with TbT units, achieved an extraordinary PCE of 12.74% in a fullerene-free device. mdpi.com More recently, the development of polymerized small-molecule acceptors based on thiophene[3,4-b]thiophene has pushed efficiencies even higher. acs.orgmdpi.com For instance, a binary device using the polymer acceptor PYF-EF reached a PCE of 17.07%, which was further improved to 18.62% in a ternary blend system. acs.orgmdpi.comrsc.org
Table 1: Performance of Thieno[3,4-b]thiophene-Based Organic Solar Cells
| Material Name | Role | Partner Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDPTT-C | Donor | Fullerene | 0.80 | - | - | 5.2 |
| STB-3 | Donor | PC71BM | 0.93 | 14.24 | 70 | 9.26 |
| STB-4 | Donor | - | 0.904 | 13.33 | 67 | 8.17 |
| ATT-1 | Acceptor | PTB7-Th | - | - | - | 10.07 |
| NITI | Acceptor | Polymer Donor | - | - | - | 12.74 |
| PYF-EF | Acceptor | PM6 | 0.908 | 25.30 | 74.22 | 17.07 |
| PM6:PY-IT:PYF-EF | Acceptor | PM6, PY-IT | - | - | - | 18.62 |
While the focus has largely been on the active layer, the broader thienothiophene family, specifically the thieno[3,2-b]thiophene (B52689) isomer, has shown significant promise as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These materials play a critical role in efficiently extracting and transporting holes from the perovskite absorber layer to the electrode. acs.orgnih.gov
Researchers have synthesized novel HTMs by combining thieno[3,2-b]thiophene (TbT) cores with peripheral arylamine units. acs.org A study on three such HTMs demonstrated that tuning the bridging units between the core and the arylamine groups significantly impacts the photovoltaic response. acs.org One of the derivatives achieved a remarkable PCE exceeding 18%, slightly outperforming the benchmark HTM, spiro-OMeTAD. acs.org Another series of HTMs based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine were synthesized and tested in p-i-n architecture PSCs, achieving a PCE of 5.20% with a high Voc of 1.05 V. acs.orgnih.gov These findings underscore the potential of the thienothiophene scaffold in developing high-performance, stable HTMs for next-generation solar cells. acs.orgnih.gov
Organic Field-Effect Transistors (OFETs)
The thieno[3,4-b]thiophene core's ability to promote favorable intermolecular interactions and charge transport makes its derivatives excellent candidates for the semiconductor layer in organic field-effect transistors (OFETs). acs.org These materials have been explored for both p-type (hole-transporting) and n-type (electron-transporting) applications.
A significant breakthrough was achieved with the development of n-channel OFETs based on two-dimensional π-expanded quinoidal terthiophenes that include the thieno[3,4-b]thiophene unit. acs.org These solution-processable transistors exhibited remarkable ambient stability and a record-high electron mobility of 5.2 cm² V⁻¹ s⁻¹. acs.org
While much of the detailed OFET research has focused on the more stable thieno[3,2-b]thiophene isomer, the results provide valuable insights into the potential of the broader thienothiophene family. For instance, a series of soluble oligomers based on thieno[3,2-b]thiophene demonstrated promising p-type transistor performance, with one derivative showing a hole mobility up to 0.025 cm² V⁻¹ s⁻¹. rsc.org Another study on a dithieno[3,2-b:2′,3′-d]thiophene derivative, 2,6-DADTT, produced single-crystal OFETs with a high mobility of 1.26 cm² V⁻¹ s⁻¹. nih.gov These results highlight the strong potential of fused thiophene (B33073) systems for high-performance transistor applications. nih.govrsc.org
Table 2: Performance of Thienothiophene-Based Organic Field-Effect Transistors
| Material Type | Core Structure | Channel Type | Mobility (cm²/Vs) | On/Off Ratio |
| Quinoidal Terthiophene | Thieno[3,4-b]thiophene | n-channel | 5.2 | - |
| TT-Oligomer (HT2TT) | Thieno[3,2-b]thiophene | p-channel | 0.025 | ~1.2 x 10³ |
| DTT Derivative (Compound 3) | Dithieno[3,2-b:2′,3′-d]thiophene | p-channel | 0.10 | > 10⁷ |
| 2,6-DADTT | Dithieno[3,2-b:2′,3′-d]thiophene | p-channel | 1.26 | - |
Organic Light-Emitting Diodes (OLEDs)
Thieno[3,4-b]thiophene derivatives are also valuable as advanced functional materials for organic light-emitting diodes (OLEDs), where their unique electronic structure allows for the creation of highly efficient and color-tunable emitters. acs.org Small molecules based on the TbT core have been shown to exhibit full-color tunable emissions, spanning the visible to near-infrared regions, with some aromatic derivatives achieving near-perfect fluorescence quantum yields of up to 99% even in polar solvents. acs.org
Research has also explored the related thieno[3,2-b]thiophene isomer in OLED applications. nih.govbeilstein-journals.org A donor–π–acceptor (D–π–A) type compound, DMB-TT-TPA, was designed using triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene unit as the π-spacer. nih.govbeilstein-journals.org This material, when used as an emitter in a solution-processed OLED, produced a device with a low turn-on voltage of 2.9 V and green emission (512 nm). beilstein-journals.org The device demonstrated a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W, indicating that the thienothiophene structure is a highly suitable component for developing fluorescent materials for display technologies. nih.govbeilstein-journals.org
Dye-Sensitized Solar Cells (DSCs) employing Thieno[3,4-b]thiophene π-Bridges
In the realm of dye-sensitized solar cells (DSCs), the thieno[3,4-b]thiophene unit serves as an effective proaromatic π-bridge in donor-π-acceptor (D-π-A) sensitizer (B1316253) dyes. nih.govnih.gov The incorporation of this unit helps to stabilize the excited-state oxidation potential of the dye, which in turn allows for deeper absorption into the near-infrared (NIR) region of the solar spectrum without requiring excessively large molecular structures. nih.govnih.gov
One study reported on four NIR photosensitizers that employed a thieno[3,4-b]thiophene π-bridge. nih.gov These dyes achieved solution absorption onsets reaching 700 nm and incident photon-to-current conversion efficiency (IPCE) onsets exceeding 800 nm in devices. nih.gov By carefully designing the dye structure, power conversion efficiencies of up to 7.8% were achieved. nih.gov This work demonstrates that the proaromatic character of the thieno[3,4-b]thiophene bridge is a powerful tool for extending the light-harvesting capabilities of dyes in DSCs. nih.govnih.gov
Advanced Functional Materials
Beyond their primary roles in OPVs, OFETs, and OLEDs, derivatives of thieno[3,4-b]thiophene are being developed as advanced functional materials for a range of specialized optoelectronic applications. Their inherent properties make them suitable for use in devices like phototransistors and as building blocks for multifunctional conjugated materials. nih.govnih.gov
For example, a derivative of the related dithieno[3,2-b:2′,3′-d]thiophene, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), has been utilized in high-performance organic phototransistors (OPTs). nih.gov These devices are highly sensitive to UV light, demonstrating a photoresponsivity (R) of 6.84 × 10³ A W⁻¹ and an ultrahigh detectivity (D*) of 4.70 × 10¹⁶ Jones, which are among the best performance metrics reported for UV-sensitive OPTs. nih.gov The excellent comprehensive performance of this material highlights the potential of the thienothiophene family in integrated optoelectronics and light-sensing applications. nih.gov
Materials for Dynamic Structural Coloration
The ability to dynamically tune the color of a material is highly desirable for applications such as displays, smart windows, and adaptive camouflage. Thieno[3,4-b]thiophene-based polymers have demonstrated significant potential in this area due to their electrochromic properties, where their optical absorption can be modulated by an applied voltage.
Recent research has focused on the use of poly(thieno[3,4-b]thiophene):tosylate (pT34bT:Tos), a derivative of the core compound, for creating dynamic structural coloration. rsc.orgnih.govrsc.org These materials are integrated as a spacer layer within a nano-optical cavity. The color observed is a result of the interference of light, which is dependent on the thickness and refractive index of this spacer layer.
The key to the dynamic tunability lies in the electrochemical redox behavior of the pT34bT:Tos film. By applying a potential, the polymer can be switched between its oxidized (doped) and neutral (dedoped) states. This switching process is accompanied by a change in the polymer's thickness and optical properties, which in turn alters the resonance conditions of the optical cavity and thus the perceived color. nih.gov
One of the significant advantages of pT34bT is its low bandgap, with absorption primarily in the near-infrared region. nih.gov This results in low absorption in the visible spectrum in both its oxidized and neutral states, allowing for the creation of bright and highly reflective structural colors. nih.gov The electrical and optical properties of vapor phase polymerized pT34bT:Tos films have been systematically studied, revealing high conductivity and significant changes in optical properties upon electrochemical switching. rsc.orgrsc.org
A study on a related polymer, poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT), also highlights the excellent electrochromic performance of thieno[3,4-b]thiophene-based materials. This polymer exhibits color changes from gray-blue to green with good contrast ratios and coloration efficiencies. nih.govfigshare.com
| Property | Value | Significance for Dynamic Structural Coloration |
| Polymer | poly(thieno[3,4-b]thiophene):tosylate (pT34bT:Tos) | The active material enabling color change. |
| Conductivity | ~750 S cm⁻¹ | High conductivity allows for rapid switching between color states. rsc.org |
| Neutral State Absorption Peak | ~1030 nm | Low absorption in the visible range leads to brighter colors. rsc.org |
| Color Tuning Mechanism | Electrochemical redox switching | Allows for active and reversible control of the structural color. nih.gov |
| Device Structure | Nano-optical cavity with pT34bT:Tos as spacer layer | The structure that generates color through light interference. nih.gov |
This table presents data for poly(thieno[3,4-b]thiophene):tosylate as a representative derivative.
Nanostructured Materials (e.g., Nanotubes)
The self-assembly of organic molecules into well-defined nanostructures, such as nanotubes and nanofibers, is a powerful strategy for creating materials with enhanced properties and functionalities for electronic applications. The ordered arrangement of molecules in these structures can significantly improve charge transport and other electronic characteristics.
While the broader class of thiophene-based polymers has been investigated for the formation of nanostructures, specific research on the self-assembly of "Thieno[3,4-b]thiophen-2-yl acetate" or its close derivatives into nanotubes is not extensively documented in the current scientific literature. The molecular design for such self-assembly typically requires a delicate balance of intermolecular forces, including π-π stacking, hydrophobic interactions, and sometimes hydrogen bonding, to drive the formation of a specific morphology.
For instance, the formation of nanotubes from the synthetic peptide lanreotide (B11836) is driven by a complex hierarchy of interactions, including hydrophobic effects and the formation of an intermolecular β-sheet network. nih.gov This highlights the specific molecular features required for such ordered self-assembly. In the context of thiophene-based materials, some studies have explored the synthesis of polythiophene within the confined space of carbon nanotubes, but this represents a template-assisted method rather than spontaneous self-assembly.
Although direct evidence for the formation of nanotubes from "this compound" is lacking, the inherent properties of the thieno[3,4-b]thiophene core, such as its planarity and potential for π-π stacking, suggest that with appropriate functionalization, derivatives could be designed to self-assemble into ordered nanostructures. Further research into modifying the side chains of the thieno[3,4-b]thiophene unit could lead to the development of novel self-assembling systems for advanced organic electronic devices.
Future Research Directions and Methodological Advances
Exploration of Novel Functionalization Strategies for Tailored Properties
The functionalization of the thieno[3,4-b]thiophene (B1596311) (TbT) core is fundamental to tuning its electronic and physical properties. acs.org While significant progress has been made in regioselective synthesis, future work will focus on introducing more complex and highly specialized functional groups to impart multifunctionality.
Future avenues of exploration include:
Multi-dimensional π-Extension: Moving beyond linear, one-dimensional conjugation, researchers are exploring strategies to extend the π-system in two or three dimensions. This can be achieved by attaching other planar aromatic systems to the TbT core, aiming to enhance intermolecular π-π stacking and improve charge transport in multiple directions.
"Smart" Functional Groups: Incorporating responsive moieties that can change their electronic or steric properties in response to external stimuli (e.g., light, pH, temperature) could lead to the development of novel sensors and actuators.
Advanced Cross-Coupling Techniques: While methods like Stille and Suzuki couplings are well-established, the development of more efficient and sustainable C-H activation or C-S coupling reactions will allow for more direct and atom-economical synthetic pathways to complex TbT derivatives. acs.org
Polymerization of Functionalized Monomers: Thieno[3,4-b]thiophen-2-yl acetate (B1210297) can serve as a precursor to a variety of functionalized monomers. Future research will involve developing polymerization techniques for these advanced monomers to create polymers with precisely controlled properties for applications in electrochromic displays and transparent electrodes. google.com
Rational Design Principles for Enhanced Optoelectronic Performance
Rational design, grounded in a deep understanding of structure-property relationships, is crucial for creating high-performance materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govox.ac.uk For systems based on the thieno[3,4-b]thiophene unit, several key principles will guide future design efforts.
Key design principles include:
Quinoid-Resonance Modulation: The unique quinoidal character of the TbT unit is a powerful tool for narrowing the bandgap of organic materials. acs.orgacs.org Future designs will focus on fine-tuning this effect by strategically placing electron-donating and electron-withdrawing groups to precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
Donor-Acceptor (D-A) Architectures: The D-A approach is a cornerstone of organic electronics design. manchester.ac.ukbeilstein-journals.org Future work will involve pairing TbT-based units with novel, high-performance donor or acceptor moieties to optimize intramolecular charge transfer, leading to materials with strong absorption in the near-infrared (NIR) region, a critical goal for efficient solar cells and photodetectors. acs.orgnih.gov
Side-Chain Engineering: The nature and placement of alkyl side chains significantly influence solubility, film morphology, and molecular packing. acs.org Future strategies will involve designing branched or sterically demanding side chains to fine-tune the balance between solution processability and optimal solid-state order for enhanced charge mobility. acs.orgamazonaws.com
To illustrate the impact of rational design, the table below summarizes the performance of various devices incorporating rationally designed thieno[3,4-b]thiophene-based materials.
| Material Type | Application | Key Design Feature | Performance Metric | Value |
| Small-Molecule Donor (STB-3) | OPV | Side-chain optimization on TbT core | Power Conversion Efficiency (PCE) | 9.26% acs.org |
| Quinoidal Terthiophene (2DQTT) | n-channel OFET | 2D π-expanded quinoidal structure | Electron Mobility | 5.2 cm²/V·s nih.gov |
| D-A Polymer (PTbTTVT) | OTE | TbT derivative with TVT linker | Charge Mobility | Not specified, but good orientation observed rsc.org |
| D-A Polymer | OPV | Thieno[3,2-b]thiophene-Diketopyrrolopyrrole | Hole Mobility | 1.11 cm²/V·s mdpi.com |
This table is for illustrative purposes, showing the performance of materials related to the thieno[3,4-b]thiophene family to demonstrate the effectiveness of various design strategies.
Development of Advanced Device Architectures Utilizing Thieno[3,4-b]thiophen-2-yl Acetate Systems
The development of novel materials must go hand-in-hand with innovations in device engineering. Materials derived from this compound are particularly promising for solution-processable fabrication techniques, opening the door to flexible and large-area electronics. nih.govnih.gov
Future directions in device architecture include:
Tandem and Multijunction Solar Cells: To overcome the efficiency limits of single-junction OPVs, tandem architectures that stack multiple cells with complementary absorption spectra are a key area of research. TbT-based materials, with their tunable bandgaps, are excellent candidates for creating the specific narrow-bandgap cells required for these devices. researchgate.net
Flexible and Stretchable Electronics: The inherent processability of many TbT-based polymers makes them suitable for deposition on flexible substrates. Future work will focus on optimizing the mechanical properties of these materials and their interfaces within devices to create robust, high-performance flexible transistors and solar cells. nih.gov
Vertically Stacked Transistors: Advanced transistor architectures, such as vertical organic field-effect transistors (VOFETs), offer the potential for higher current densities and smaller device footprints. The design of TbT materials that facilitate efficient vertical charge transport will be crucial for this technology.
Solution-Processed OLEDs: While many high-performance OLEDs rely on vacuum deposition, the development of highly efficient and stable emitters that can be processed from solution is a major goal. The mega Stokes shift observed in some D-A type thienothiophene derivatives is a promising characteristic for developing such emitters. beilstein-journals.org
In-depth Study of Interfacial Phenomena in Devices
Device performance is often governed not just by the bulk properties of the active material but by the electronic and morphological characteristics of the interfaces between different layers. nih.gov A deeper understanding and control of these interfaces are critical for bridging the gap between material potential and device reality.
Key research areas will include:
Interface Engineering: Developing specific interfacial layers (e.g., hole- or electron-transport layers) that are electronically and physically compatible with TbT-based semiconductors to minimize energy barriers and facilitate efficient charge injection and extraction.
Controlling Molecular Orientation: The orientation of the π-conjugated planes of TbT materials relative to the electrode or dielectric interface has a profound impact on charge transport. Future work will employ advanced deposition techniques and surface treatments to control this orientation, favoring a "face-on" or "edge-on" packing as required by the device architecture.
Donor-Acceptor Bulk Heterojunction (BHJ) Morphology: In OPVs, the nanoscale morphology of the D-A blend is paramount for efficient exciton (B1674681) dissociation and charge transport. Advanced characterization techniques (e.g., synchrotron-based X-ray scattering, high-resolution electron microscopy) will be used to probe the morphology of TbT-based BHJs and correlate it with device performance, guiding the design of materials and processing conditions that promote optimal phase separation. acs.org
Stability at Interfaces: Degradation often initiates at interfaces due to chemical reactions with electrode materials or atmospheric components. Future research will focus on designing more robust TbT derivatives and protective interfacial layers to enhance the long-term operational stability of devices.
Integration of Machine Learning and AI in Computational Design of New Thieno[3,4-b]thiophene Materials
The traditional Edisonian approach to materials discovery is often slow and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry offers a paradigm shift, enabling accelerated in silico design and discovery of new materials with target properties. researchgate.netyoutube.com
The role of ML and AI in this field will encompass:
High-Throughput Virtual Screening: ML models can be trained on large datasets of known thiophene-based molecules, generated from quantum chemical calculations (like Density Functional Theory) and experimental results. researchgate.netnih.gov These models can then rapidly predict the electronic properties (HOMO/LUMO levels, bandgap), solubility, and stability of thousands of hypothetical Thieno[3,4-b]thiophene derivatives, identifying the most promising candidates for synthesis.
Inverse Design: Going beyond screening, inverse design algorithms aim to generate novel molecular structures that are predicted to have a desired set of properties. An AI model could be tasked with designing a TbT-based molecule with a specific absorption spectrum and high charge mobility for a particular application.
Predicting Synthetic Accessibility: A significant challenge in computational materials design is that a promising in silico molecule may be difficult or impossible to synthesize. Future AI tools could be trained to predict the synthetic accessibility of a proposed molecule, guiding researchers toward candidates that are not only high-performing but also synthetically viable.
Data-Driven Discovery: By analyzing vast amounts of data from the scientific literature and experimental databases, AI can identify hidden correlations between molecular structure, processing conditions, and device performance, revealing new design principles that may not be immediately obvious to human researchers. youtube.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Thieno[3,4-b]thiophen-2-yl acetate, and how is its structural integrity confirmed?
- Methodological Answer: Synthesis typically involves acetylation of thiophene precursors using acetic anhydride or acetyl chloride under acid catalysis. Multi-step protocols may include protection/deprotection strategies to avoid side reactions. Structural confirmation relies on ¹H/¹³C NMR spectroscopy to assign protons and carbons (e.g., thiophene ring protons at δ 6.8–7.2 ppm and acetate methyl groups at δ 2.1–2.3 ppm). High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 212.3) .
Q. What analytical techniques are critical for characterizing this compound in research settings?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: Resolves structural ambiguities, such as distinguishing regioisomers via coupling constants (e.g., vicinal thiophene protons).
- HPLC: Monitors reaction progress and quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray Diffraction (XRD): Determines crystalline packing for materials science applications (e.g., lattice parameters a = 8.067 Å, b = 10.646 Å in monoclinic systems) .
Q. How is this compound utilized in organic electronic devices?
- Methodological Answer: The compound serves as a building block for donor-acceptor polymers in bulk heterojunction solar cells. For example, blending it with fullerene derivatives (e.g., PC₆₁BM) achieves power conversion efficiencies (PCE) up to 7.4%. Researchers optimize film morphology via solvent annealing (e.g., chloroform with 1% DIO additive) to enhance charge transport .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data of this compound-based polymers across studies?
- Methodological Answer: Discrepancies often stem from morphological variations. For instance, crystalline polymers (e.g., pDTBDT-TTEH) exhibit longer shelf lives than amorphous analogs (e.g., pDTBDT-DTPD) due to reduced oxygen permeability. To address contradictions:
Characterize morphology using grazing-incidence XRD (GI-XRD) and atomic force microscopy (AFM).
Conduct accelerated aging tests under controlled humidity (e.g., 85% RH at 85°C) to correlate degradation kinetics with crystallinity .
Q. What molecular design strategies enhance the electronic properties of this compound derivatives?
- Methodological Answer: Strategic functionalization improves charge mobility and bandgap tuning:
- Electron-Withdrawing Groups (EWGs): Bromination at the 5-position increases electron affinity (e.g., 5-bromo derivatives show 40% higher OFET mobility vs. non-halogenated analogs).
- Side-Chain Engineering: Alkyl chains (e.g., dodecyl) enhance solubility without disrupting π-conjugation. Computational modeling (DFT) predicts HOMO/LUMO levels for targeted bandgap adjustment .
Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?
- Methodological Answer: Yield optimization involves:
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings improve crosslinking efficiency.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions.
- In Situ Monitoring: Use FT-IR to detect acetyl group incorporation (C=O stretch at 1740 cm⁻¹) and adjust stoichiometry dynamically .
Q. What methodological approaches analyze electrochemical stability in conductive polymer composites?
- Methodological Answer: Cyclic voltammetry (CV) measures redox stability (e.g., 100 cycles at 100 mV/s in 0.1 M TBAPF₆/ACN). Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance (Rct), with lower values (<50 Ω) indicating stable interfaces. Combine with in situ UV-Vis to track π-π* transition degradation during doping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
